Methyl1-ethyl-1H-indole-3-carbimidate

Description

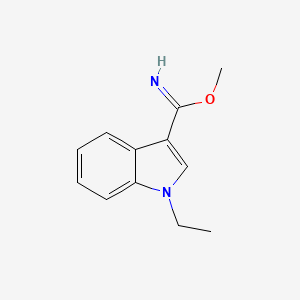

Methyl 1-ethyl-1H-indole-3-carbimidate is an indole derivative featuring an ethyl group at the 1-position and a carbimidate (imidate ester) moiety at the 3-position. Indole derivatives are pivotal in medicinal chemistry due to their biological relevance, particularly in targeting serotonin receptors and kinase enzymes. The ethyl substituent may enhance lipophilicity compared to methyl analogs, influencing pharmacokinetic properties like membrane permeability and metabolic stability. The carbimidate group, a less common functional group than carboxylates, could alter electronic and steric profiles, affecting reactivity and intermolecular interactions.

Properties

Molecular Formula |

C12H14N2O |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

methyl 1-ethylindole-3-carboximidate |

InChI |

InChI=1S/C12H14N2O/c1-3-14-8-10(12(13)15-2)9-6-4-5-7-11(9)14/h4-8,13H,3H2,1-2H3 |

InChI Key |

XVMCBDDAFOLOPV-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)C(=N)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl1-ethyl-1H-indole-3-carbimidate can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This method yields the corresponding tricyclic indole in good yield. Industrial production methods often involve multicomponent reactions, which are high-yielding, operationally friendly, and cost-effective .

Chemical Reactions Analysis

Methyl1-ethyl-1H-indole-3-carbimidate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ethyl isocyanoacetate, methanesulfonic acid, and palladium catalysts . Major products formed from these reactions include tricyclic indoles and other heterocyclic derivatives .

Scientific Research Applications

Methyl1-ethyl-1H-indole-3-carbimidate has numerous scientific research applications. In chemistry, it is used as a precursor for the synthesis of biologically active molecules. In biology, it is studied for its antiviral, anti-inflammatory, anticancer, and antimicrobial activities . In medicine, it is explored for its potential therapeutic applications in treating various diseases. In industry, it is used in the production of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of Methyl1-ethyl-1H-indole-3-carbimidate involves its interaction with specific molecular targets and pathways. It binds with high affinity to multiple receptors, which helps in developing new useful derivatives . The compound’s effects are mediated through its ability to undergo electrophilic substitution reactions due to the delocalization of π-electrons in the indole nucleus .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects: Ethyl vs. Methyl and Carbimidate vs. Carboxylate

Steric and Electronic Modifications

- 1-Ethyl vs. In contrast, methyl-substituted analogs (e.g., methyl 1-methyl-1H-indole-3-carboxylate ) exhibit tighter molecular packing due to smaller substituents, as evidenced by hydrogen-bonded coplanar arrangements in crystal structures .

- 3-Carbimidate vs. 3-Carboxylate : The carbimidate group (N–C=O–OCH3) is more electron-withdrawing than carboxylates (COOCH3), which may polarize the indole ring and influence electrophilic substitution patterns. Carbimidates are also more reactive toward nucleophiles, making them useful intermediates in synthetic chemistry.

Physical and Spectral Properties

A comparison of key properties is summarized below:

*Hypothetical data inferred from analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.